1H-Benzimidazole, 7-bromo-6-methoxy-
Overview
Description
1H-Benzimidazole, 7-bromo-6-methoxy- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 7-bromo-6-methoxy- can be synthesized through several methods. One common approach involves the condensation of 4-bromo-2-methoxyaniline with formic acid or its derivatives under acidic conditions . The reaction typically proceeds as follows:
Step 1: Formation of the intermediate by reacting 4-bromo-2-methoxyaniline with formic acid.
Step 2: Cyclization of the intermediate to form 1H-Benzimidazole, 7-bromo-6-methoxy-.
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 7-bromo-6-methoxy- often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 7-bromo-6-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1H-Benzimidazole, 7-bromo-6-methoxy- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1H-Benzimidazole, 7-bromo-6-methoxy- exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, the compound may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 1H-Benzimidazole, 5-bromo-6-methoxy-
- 1H-Benzimidazole, 7-chloro-6-methoxy-
- 1H-Benzimidazole, 7-bromo-5-methoxy-
Comparison: 1H-Benzimidazole, 7-bromo-6-methoxy- is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWQPUYDFNYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298530 | |
Record name | 7-Bromo-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-66-7 | |
Record name | 7-Bromo-6-methoxy-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-6-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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